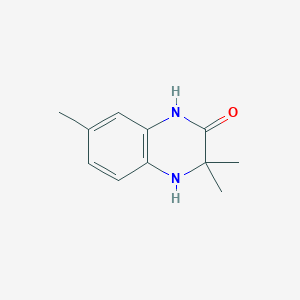

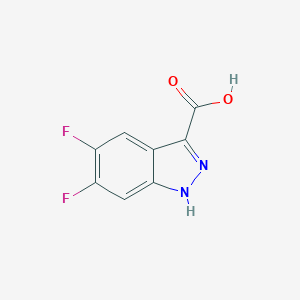

5,6-difluoro-1H-indazole-3-carboxylic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds involves the use of carboxylic acids and other functional groups to create complex molecules. For example, the synthesis of coordination polymers based on the 5,5'-(1H-2,3,5-triazole-1,4-diyl)diisophthalic acid ligand incorporates a triazole group, which is a feature that could potentially be relevant to the synthesis of 5,6-difluoro-1H-indazole-3-carboxylic Acid due to the presence of nitrogen-containing rings in both molecules .

Molecular Structure Analysis

The molecular structure of coordination polymers discussed in the first paper shows a variety of topologies and network connections, which are determined by the ligands and central metal ions used in the synthesis . Although the specific structure of 5,6-difluoro-1H-indazole-3-carboxylic Acid is not provided, understanding the structural analysis of similar compounds can give insights into how substituents like fluorine atoms might influence the overall geometry and electronic properties of the molecule.

Chemical Reactions Analysis

The first paper also mentions the improved catalytic activity for the synthesis of 1,4,5,6-tetrahydropyrimidine derivatives after central-metal exchange in the coordination polymers . This suggests that the structural changes in the coordination polymers can significantly affect their reactivity, which could be an important consideration when studying the chemical reactions of 5,6-difluoro-1H-indazole-3-carboxylic Acid.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 5,6-difluoro-1H-indazole-3-carboxylic Acid are not directly discussed, the papers provide information on the properties of related compounds. For instance, the fluorescence lifetime values of the coordination polymers are on the nanosecond timescale at room temperature, indicating that these materials have photoluminescent properties . Such properties might also be expected in 5,6-difluoro-1H-indazole-3-carboxylic Acid if it shares similar structural features.

Aplicaciones Científicas De Investigación

Nanotechnology

These applications demonstrate the versatility of 5,6-difluoro-1H-indazole-3-carboxylic Acid in various scientific and industrial domains. The compound’s unique chemical properties make it a valuable asset in research and development across these fields. For detailed experimental procedures, results, and quantitative data, specific scientific publications and technical documents would provide the most comprehensive information .

Chemical Education

These additional applications further illustrate the broad utility of 5,6-difluoro-1H-indazole-3-carboxylic Acid in scientific research and industry. Its diverse roles span from theoretical studies to practical applications, impacting various fields of science and technology. For specific experimental details and quantitative results, one would need to consult specialized scientific literature and databases .

Safety And Hazards

The compound is labeled with the GHS07 pictogram. The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Propiedades

IUPAC Name |

5,6-difluoro-1H-indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O2/c9-4-1-3-6(2-5(4)10)11-12-7(3)8(13)14/h1-2H,(H,11,12)(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKVHNRMDLDYXKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1F)F)NN=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445346 |

Source

|

| Record name | 5,6-difluoro-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-difluoro-1H-indazole-3-carboxylic Acid | |

CAS RN |

129295-33-6 |

Source

|

| Record name | 5,6-Difluoro-1H-indazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=129295-33-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,6-difluoro-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445346 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1,10-dihydroxy-8-methyl-12-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxynaphtho[1,2-c]isochromen-6-one](/img/structure/B142523.png)

![[4-[4-(4-Acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate](/img/structure/B142525.png)

![4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B142527.png)